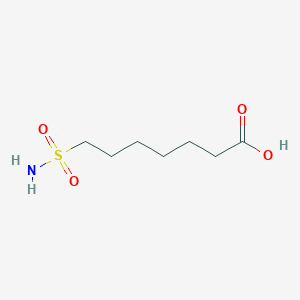

7-Sulfamoylheptanoic acid

Description

Contextualization within Fatty Acid and Sulfonamide Chemistry

7-Sulfamoylheptanoic acid is a hybrid molecule that incorporates a seven-carbon aliphatic chain, characteristic of a medium-chain fatty acid, and a terminal sulfamoyl group (-SO₂NH₂). drugbank.comdergipark.org.tr Fatty acids are fundamental building blocks in biological systems, and their derivatives are integral to numerous cellular processes. researchgate.net Heptanoic acid, a saturated fatty acid, provides a flexible and lipophilic scaffold. drugbank.com

The sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents. wikipedia.orgekb.eg This functional group is known to interact with various biological targets, contributing to the pharmacological properties of many drugs. tandfonline.com The combination of a fatty acid chain with a sulfonamide moiety in 7-Sulfamoylheptanoic acid suggests the potential for unique physicochemical properties and biological activities, distinct from its parent structures.

Historical Trajectories of Sulfamoyl Analog Research

The journey of sulfonamide research began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial agent. huvepharma.comopenaccesspub.org This groundbreaking discovery, which earned Gerhard Domagk a Nobel Prize, revealed that the in vivo cleavage of the azo dye Prontosil released the active antibacterial agent, sulfanilamide (B372717). openaccesspub.orgebsco.com This finding triggered a "sulfa craze," leading to the synthesis of thousands of sulfanilamide derivatives and revolutionizing the treatment of bacterial infections prior to the widespread availability of penicillin. wikipedia.orghuvepharma.com

Over the decades, research expanded beyond antibacterial applications, leading to the development of sulfonamide-based drugs for a variety of conditions, including diuretics, and anticonvulsants. wikipedia.orgekb.egbrill.com This extensive history underscores the versatility of the sulfonamide pharmacophore and provides a strong foundation for investigating novel analogs like 7-Sulfamoylheptanoic acid. openaccesspub.orgbrill.com

Significance of the Heptanoic Acid Scaffold in Chemical Biology Research

The heptanoic acid scaffold, a seven-carbon carboxylic acid, is classified as a medium-chain fatty acid. drugbank.comdrugbank.com Such fatty acids and their derivatives are of interest in chemical biology and drug discovery due to their ability to influence a compound's pharmacokinetic and pharmacodynamic properties. ontosight.aiontosight.ai The lipophilic nature of the heptanoic acid chain can facilitate passage across cellular membranes. tandfonline.com

Derivatives of heptanoic acid have been explored for various potential applications in medicine and materials science. ontosight.aiontosight.ai For instance, the incorporation of different functional groups onto the heptanoic acid backbone can lead to compounds with tailored biological activities, capable of interacting with specific enzymes or receptors. ontosight.aiontosight.ai The presence of this scaffold in 7-Sulfamoylheptanoic acid suggests that it may serve as a lipid-like tail, potentially directing the molecule to specific biological compartments or targets.

Current Research Gaps and Opportunities for 7-Sulfamoylheptanoic Acid

This lack of dedicated research presents a clear opportunity. Key areas for future investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to 7-Sulfamoylheptanoic acid and its derivatives.

Physicochemical Properties: Determining key properties such as solubility, lipophilicity, and stability.

Biological Screening: Evaluating the compound against a wide range of biological targets, including bacterial enzymes, carbonic anhydrases, and other targets known to be modulated by sulfonamides. dergipark.org.trtandfonline.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 7-Sulfamoylheptanoic acid to understand how changes in the molecule affect its biological activity. tandfonline.com

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying molecular mechanism. tandfonline.com

The exploration of such a novel chemical entity could lead to the discovery of new therapeutic agents or chemical probes to investigate biological processes.

Scope and Objectives of Advanced Research on 7-Sulfamoylheptanoic Acid

Advanced research on 7-Sulfamoylheptanoic acid should aim to comprehensively characterize this molecule and explore its potential applications. The primary objectives of such research would be to:

Establish a robust synthetic methodology: This would enable the production of sufficient quantities of the compound for detailed study and the creation of a library of related derivatives.

Conduct a thorough evaluation of its biological activity: This would involve screening against a diverse panel of assays to identify any potential therapeutic utility, for example, as an antibacterial, anti-inflammatory, or anticancer agent. nih.govfrontiersin.org

Investigate its potential as a lead compound in drug discovery: Should promising biological activity be identified, further studies would focus on optimizing its potency, selectivity, and pharmacokinetic properties. nih.gov

Utilize it as a chemical tool: Even in the absence of direct therapeutic potential, 7-Sulfamoylheptanoic acid could serve as a valuable tool for probing biological systems, particularly those involving fatty acid metabolism or transport.

By systematically addressing these objectives, the scientific community can unlock the full potential of this under-investigated molecule and pave the way for new discoveries at the interface of chemistry and biology.

Structure

3D Structure

Properties

IUPAC Name |

7-sulfamoylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c8-13(11,12)6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTOPAGRUAPHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS(=O)(=O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860315-16-8 | |

| Record name | 7-sulfamoylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Sulfamoylheptanoic Acid

Diverse Synthetic Routes to 7-Sulfamoylheptanoic Acid and its Precursors

The synthesis of 7-sulfamoylheptanoic acid, a bifunctional molecule featuring a terminal sulfamoyl group and a carboxylic acid, can be approached through several strategic pathways. These routes primarily involve the construction of the sulfamoyl moiety at one end of a seven-carbon chain and the presence or generation of a carboxylic acid at the other. The key challenges lie in the selective functionalization of the terminal positions and ensuring compatibility of the reaction conditions with both functional groups.

Strategies for the Construction of the Sulfamoyl Moiety

The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step in the synthesis of 7-sulfamoylheptanoic acid. Several methods have been developed for the sulfamoylation of alcohols, which are logical precursors to the target molecule. A common and effective reagent for this transformation is sulfamoyl chloride (H₂NSO₂Cl). researchgate.net This reagent can be generated in situ for safety reasons, for instance, from the reaction of chlorosulfonyl isocyanate and formic acid. researchgate.net The sulfamoylation of an alcohol, such as a 7-hydroxyheptanoic acid derivative, would typically be carried out in the presence of a base like sodium hydride or an amine base such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP). researchgate.netsci-hub.se

An alternative and more recent approach involves the use of activated aryl sulfamates as sulfamoyl group transfer reagents. nih.govorganic-chemistry.org These reagents, which are stable crystalline solids, can sulfamoylate alcohols under mild catalytic conditions using an organic base like N-methylimidazole. nih.govorganic-chemistry.org This method offers good selectivity for primary alcohols, which is relevant for the synthesis of 7-sulfamoylheptanoic acid from a precursor like 1,7-heptanediol. nih.gov

A plausible synthetic sequence could, therefore, commence with a protected 7-hydroxyheptanoic acid, for instance, as its methyl or ethyl ester. The terminal hydroxyl group can then be subjected to sulfamoylation using one of the aforementioned methods. Subsequent deprotection of the carboxylic acid would yield the final product.

Carbon Chain Elongation Techniques for Heptanoic Acid Derivatives

The seven-carbon chain of heptanoic acid can be assembled or functionalized using various synthetic methodologies. A common precursor is 7-aminoheptanoic acid, which can be synthesized through several routes, including the reaction of 7-bromoheptanoic acid with ammonia (B1221849) or the hydrolysis of its corresponding lactam, enantholactam, derived from cycloheptanone. google.comgoogle.com The terminal amino group of 7-aminoheptanoic acid could then, in principle, be converted to a sulfamoyl group, although this is a non-trivial transformation.

Another strategy involves starting with a six-carbon chain and elongating it by one carbon. For example, 6-bromohexanoic acid can be converted to its ester, followed by reaction with a cyanide source to yield a 6-cyanohexanoate. The cyano group can then be reduced to an amine, providing a precursor to 7-aminoheptanoic acid, or potentially hydrolyzed to a carboxylic acid after initial chain extension, although this would lead to a dicarboxylic acid. A more direct one-carbon homologation of a 6-aminohexanoate (B3152083) derivative has also been considered via methods like the Arndt-Eistert or Kowalski ester homologation, though protection of the amino group would likely be necessary. chemicalforums.com

The synthesis of 7-hydroxyheptanoic acid and its derivatives, which are key precursors for sulfamoylation, can be achieved through the hydrogenation of 3-(2-furyl)acrylic acid in the presence of a platinum catalyst. google.com This process cleaves the furan (B31954) ring to furnish the desired linear seven-carbon chain with a terminal hydroxyl group. google.com Furthermore, 6-halohexanoic acids can serve as starting points, for instance, in a coupling reaction with a protected mercaptoethanol followed by further manipulations. dtic.mil

Regioselective and Stereoselective Synthesis Approaches

For a linear molecule like 7-sulfamoylheptanoic acid, regioselectivity is primarily concerned with the selective functionalization of one terminus over the other. If the synthesis starts from a precursor with two potentially reactive sites, such as 1,7-heptanediol, a regioselective sulfamoylation of one of the primary hydroxyl groups would be required. Methods utilizing activated aryl sulfamates have shown intrinsic selectivity for primary over secondary alcohols, which is a promising feature for such a strategy. nih.govorganic-chemistry.org

Stereoselectivity is not an inherent issue in the synthesis of the achiral 7-sulfamoylheptanoic acid itself. However, if chiral centers were to be introduced into the carbon backbone, stereoselective methods would become crucial. For example, the synthesis of chiral amino alcohols often relies on stereoselective C-H amination reactions. mdpi.com While not directly applied to 7-sulfamoylheptanoic acid in the reviewed literature, such advanced methods could be adapted to create chiral derivatives.

Derivatization and Functionalization Strategies of 7-Sulfamoylheptanoic Acid

The bifunctional nature of 7-sulfamoylheptanoic acid allows for a wide range of chemical modifications at both the carboxylic acid and the sulfamoyl moieties.

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is readily converted into a variety of derivatives. The most common modifications are esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The classical Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst. jove.comoup.com For more sensitive substrates, milder conditions are preferred. For instance, treatment with an alcohol and chlorotrimethylsilane (B32843) provides an effective route to esters for a range of functionalized carboxylic acids. unirioja.es Continuous flow diazotization of amines has also been reported as a mild and efficient method for ester synthesis. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; often requires excess alcohol or water removal. | jove.com |

| Chlorotrimethylsilane-mediated | Alcohol, Chlorotrimethylsilane | Mild conditions, compatible with various functional groups. | unirioja.es |

| Flow Diazotization | Amine, 1,3-Propanedinitrite | Continuous flow protocol, high yields, and good functional group tolerance. | organic-chemistry.org |

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamental transformation in medicinal chemistry. Direct thermal condensation is possible but often requires high temperatures. mdpi.com More commonly, coupling reagents are employed. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt) is a widely used system for amide bond formation. nih.govacs.orgcnr.it The use of silica (B1680970) gel as a solid support under microwave irradiation has been reported as a green methodology for direct amidation. rsc.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| EDC/HOBt Coupling | Amine, EDC, HOBt | Widely used in peptide synthesis and for functionalized amines. | nih.gov |

| Microwave-assisted/Silica Gel | Amine, Silica Gel | Green chemistry approach, applicable to various acids and amines. | rsc.org |

| Boronic Acid Catalysis | Amine, Boronic Acid Catalyst | Catalytic direct amidation under mild conditions. | organic-chemistry.org |

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) can be further functionalized, most commonly by substitution on the nitrogen atom. The synthesis of N-substituted sulfamoyl derivatives is a key strategy in drug discovery to modulate the compound's physicochemical and biological properties.

A general approach to N-substituted sulfamoyl compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov For instance, a precursor like 7-(chlorosulfonyl)heptanoic acid could be reacted with a variety of amines to generate a library of N-substituted derivatives.

Alternatively, a pre-formed sulfamoyl group can be N-alkylated or N-arylated. This is typically achieved by treating the N-H bond of the sulfamoyl group with a strong base, such as sodium hydride, to generate the corresponding anion, which then acts as a nucleophile towards an alkyl or aryl halide electrophile. researchgate.netjcsp.org.pk This method allows for the introduction of a wide range of substituents onto the sulfamoyl nitrogen. The synthesis of sulfamoylureas is another reported modification, involving the reaction with isocyanates. nih.gov

| Strategy | General Reaction | Key Features | Reference |

|---|---|---|---|

| From Sulfonyl Chloride | R-SO₂Cl + R'R''NH → R-SO₂NR'R'' | A common and direct method for creating the N-substituted sulfamoyl bond. | nih.gov |

| N-Alkylation/Arylation | R-SO₂NH₂ + Base + R'-X → R-SO₂NHR' | Allows for modification of a pre-existing sulfamoyl group. | researchgate.netjcsp.org.pk |

| Condensation with Isocyanates | R-SO₂NH₂ + R'-NCO → R-SO₂NHCONHR' | Forms sulfamoylurea derivatives. | nih.gov |

Synthesis of Conjugates and Probes Incorporating 7-Sulfamoylheptanoic Acid

The bifunctional nature of 7-Sulfamoylheptanoic acid, possessing both a terminal carboxylic acid and a sulfamoyl group, makes it an attractive scaffold for the synthesis of various conjugates and chemical probes. These derivatives are designed to investigate biological systems, track molecular interactions, or serve as targeted therapeutic agents. The synthesis of such molecules typically involves the selective modification of either the carboxylic acid or the sulfamoyl moiety.

The carboxylic acid group is a common handle for conjugation, readily reacting with primary amines to form stable amide bonds. This reaction is widely used to couple molecules to proteins, peptides, fluorescent dyes, or other reporter molecules. fluorofinder.comnih.gov A standard method involves the activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. nih.gov For instance, an NHS ester of 7-Sulfamoylheptanoic acid can be prepared and subsequently reacted with the amine group of a biomolecule or a fluorescent tag like 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govacs.org This strategy has been successfully employed in creating a variety of bioconjugates and probes. nih.gov

The sulfamoyl group (-SO₂NH₂) also offers a potential site for conjugation, although it is generally less reactive than the carboxylic acid. The nitrogen atom of the primary sulfamoyl group can be functionalized, for example, through reactions leading to N-substituted sulfamides.

Fluorescent probes are a significant class of conjugates. A probe designed for a specific biological target might incorporate 7-Sulfamoylheptanoic acid as a linker between a recognition element and a fluorophore. For example, a fluorescently labeled version could be synthesized for use in fluorescence microscopy to visualize specific cellular components or processes. nih.gov The design of such probes often leverages principles like Fluorescence Resonance Energy Transfer (FRET) to monitor biological events. medcraveonline.com

Below is a table summarizing potential conjugation strategies for 7-Sulfamoylheptanoic acid.

| Functional Group Targeted | Reagent/Method | Resulting Linkage | Application Example |

| Carboxylic Acid | Amine-containing molecule + DCC/DMAP | Amide Bond | Coupling to an amino acid or peptide. chemrxiv.org |

| Carboxylic Acid | N-Hydroxysuccinimide (NHS), EDC | NHS Ester (intermediate) | Creation of amine-reactive probes for protein labeling. nih.gov |

| Carboxylic Acid | Alcohol + Acid Catalyst (Fischer Esterification) | Ester Bond | Synthesis of ester-based prodrugs or derivatives. libretexts.org |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride (intermediate) | Highly reactive intermediate for forming amides or esters. libretexts.org |

| Sulfamoyl Group | Alkyl Halide + Base | N-alkylated Sulfonamide | Modification of the sulfamoyl moiety. |

| Sulfamoyl Group | Electrophilic Reagents | N-substituted Sulfamide (B24259) | Synthesis of more complex sulfamide derivatives. |

Reaction Mechanism Investigations in 7-Sulfamoylheptanoic Acid Synthesis

While specific mechanistic studies on the synthesis of 7-Sulfamoylheptanoic acid are not extensively documented, the reaction mechanisms can be inferred from established synthetic routes for analogous compounds like sulfamoyl carboxylic acids and functionalized fatty acids. medcraveonline.comresearchgate.net A plausible synthesis would start from a precursor such as 7-aminoheptanoic acid or 7-bromoheptanoic acid.

Route 1: From 7-Aminoheptanoic Acid

A likely pathway involves the reaction of 7-aminoheptanoic acid with a sulfamoylating agent. To prevent unwanted side reactions, the carboxylic acid group would first be protected, for instance, as a benzyl (B1604629) or tert-butyl ester. The protected amine can then be reacted with sulfuryl chloride (SO₂Cl₂) followed by ammonolysis (reaction with ammonia) to form the sulfamoyl group. The final step would be the deprotection of the carboxylic acid.

Mechanism of Sulfamoylation: The synthesis of the sulfamoyl group from a primary amine typically proceeds via a nucleophilic attack of the amine on the sulfur atom of sulfuryl chloride, displacing a chloride ion to form a sulfamoyl chloride intermediate. This intermediate then reacts with ammonia, where the ammonia molecule acts as a nucleophile, attacking the sulfur atom and displacing the second chloride ion to yield the primary sulfamoyl group.

Route 2: From 7-Bromoheptanoic Acid

Alternatively, the synthesis could begin with a 7-halo-heptanoic acid, such as the bromo derivative. In this approach, the carboxylic acid would again require protection. The protected 7-bromoheptanoate would then undergo nucleophilic substitution with a sulfamoyl nucleophile, such as the anion of sulfamide (H₂NSO₂NH₂) generated by a suitable base. This reaction would displace the bromide to form the carbon-nitrogen bond, followed by deprotection of the carboxylic acid.

Mechanism of Nucleophilic Acyl Substitution (Conjugation): When synthesizing conjugates, the reaction mechanism at the carboxylic acid end is critical. The formation of an amide bond via an NHS ester intermediate is a well-understood example of nucleophilic acyl substitution. libretexts.org

Activation: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The carboxylate attacks the carbodiimide, which then becomes a good leaving group.

NHS Ester Formation: The NHS attacks the activated carboxyl group, forming the stable NHS ester.

Aminolysis: A primary amine from a target molecule (e.g., a protein or fluorophore) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate. nih.gov

Product Formation: The intermediate collapses, eliminating the NHS as a leaving group and forming the stable amide bond of the final conjugate. nih.gov

| Proposed Synthetic Step | Starting Material | Key Reagents | Mechanism Type |

| Sulfamoyl Group Formation | 7-Aminoheptanoic Acid (protected) | 1. SO₂Cl₂ 2. NH₃ | Nucleophilic Substitution at Sulfur |

| C-N Bond Formation | 7-Bromoheptanoic Acid (protected) | Sulfamide (H₂NSO₂NH₂), Base | Nucleophilic Aliphatic Substitution (Sₙ2) |

| Conjugation via Amide Bond | 7-Sulfamoylheptanoic Acid | Amine, EDC, NHS | Nucleophilic Acyl Substitution |

Scalability Considerations for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of 7-Sulfamoylheptanoic acid for extensive research presents several challenges. Scalability is crucial for supplying sufficient material for pre-clinical studies, high-throughput screening, or advanced materials development.

Key Scalability Factors:

Starting Material Availability and Cost: The chosen synthetic route must rely on readily available and cost-effective starting materials. Long-chain functionalized fatty acids can be sourced from renewable resources, which may offer a cost-effective and sustainable option for large-scale production. chemrxiv.orguantwerpen.be

Process Optimization: Reaction conditions optimized on a small scale, such as temperature, pressure, reaction times, and catalyst loading, may need significant readjustment for pilot-scale (e.g., 100 L) or industrial production. srce.hrresearchgate.net For instance, heat transfer becomes a critical issue in large reactors, potentially affecting reaction rates and selectivity.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive for large quantities. Developing scalable purification methods such as crystallization, distillation, or extraction is essential. The bifunctional nature of 7-Sulfamoylheptanoic acid might complicate purification, as it can be soluble in both aqueous and organic phases depending on the pH.

Reagent and Catalyst Efficiency: The efficiency and recyclability of catalysts and reagents are paramount for cost-effective and environmentally friendly large-scale synthesis. researchgate.net For example, if a metal catalyst is used, its removal from the final product to meet purity standards for biological research is a critical consideration.

Safety and Environmental Impact: Handling hazardous reagents like thionyl chloride or sulfuryl chloride on a large scale requires stringent safety protocols and infrastructure. The environmental impact of the process, including solvent use and waste generation, must also be managed. Green chemistry principles, such as using less hazardous solvents and improving atom economy, are important considerations. chemrxiv.org

The scale-up of a bioprocess, for instance, using engineered microorganisms to produce functionalized fatty acids, involves its own set of challenges, including optimizing fermentation conditions, feedstock consistency, and downstream processing to isolate and purify the final product. srce.hrresearchgate.net

| Scalability Aspect | Challenge | Potential Solution |

| Synthesis Route | Multi-step synthesis reduces overall yield. | Convergent synthesis; process intensification (e.g., flow chemistry). |

| Reagents | Use of hazardous or expensive reagents (e.g., SOCl₂). | Develop catalytic methods; use greener reagents. researchgate.net |

| Purification | Chromatography is not scalable. | Develop robust crystallization or extraction procedures. |

| Process Control | Maintaining optimal temperature and mixing in large reactors. | Engineering controls for heat and mass transfer. srce.hr |

| Waste Management | Generation of solvent and reagent waste. | Solvent recycling; use of catalytic vs. stoichiometric reagents. |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For 7-Sulfamoylheptanoic acid (C₇H₁₅NO₄S), the theoretical monoisotopic mass is 209.0722 g/mol .

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision. Common ionization techniques for a molecule like 7-Sulfamoylheptanoic acid would include electrospray ionization (ESI), which is a soft ionization method that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Predicted mass spectrometry data for various adducts of 7-Sulfamoylheptanoic acid provides expected m/z values that would be observed in an HRMS analysis. These predictions are crucial for identifying the compound in complex mixtures and confirming its synthesis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.0795 |

| [M+Na]⁺ | 232.0614 |

| [M-H]⁻ | 208.0649 |

| [M+NH₄]⁺ | 227.1060 |

| [M+K]⁺ | 248.0353 |

This interactive table provides the predicted mass-to-charge ratios for common adducts of 7-Sulfamoylheptanoic acid.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides valuable insights into the connectivity of the atoms within the molecule. For 7-Sulfamoylheptanoic acid, characteristic fragmentation would be expected to involve the loss of the sulfamoyl group (-SO₂NH₂) or cleavage of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR: The proton NMR spectrum would provide information about the different types of hydrogen atoms in the molecule. The protons of the methylene (B1212753) groups (-CH₂-) in the heptanoic acid chain would appear as multiplets in the region of approximately 1.2-2.5 ppm. The proton of the carboxylic acid (-COOH) would be a broad singlet at a downfield chemical shift, typically between 10-12 ppm. The protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the heptanoic acid chain. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The methylene carbons would resonate at higher field, between approximately 20-40 ppm.

2D NMR techniques would be employed to establish the connectivity and spatial relationships between atoms:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, allowing for the assignment of the signals corresponding to the methylene groups in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like 7-Sulfamoylheptanoic acid, NOESY could provide insights into its preferred conformations in solution.

| Technique | Information Provided |

| ¹H NMR | Number and chemical environment of protons. |

| ¹³C NMR | Number and chemical environment of carbons. |

| COSY | Connectivity between adjacent protons. |

| HSQC | Direct proton-carbon correlations. |

| HMBC | Long-range proton-carbon correlations. |

| NOESY | Spatial proximity of protons (through-space). |

This interactive table summarizes the information obtained from various NMR techniques for the structural elucidation of 7-Sulfamoylheptanoic acid.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid, crystalline form. Unlike solution-state NMR, which provides information about the average structure of a molecule, ssNMR can distinguish between different crystalline forms (polymorphs) and provide details about intermolecular interactions in the solid state. For 7-Sulfamoylheptanoic acid, ssNMR could be used to study the hydrogen bonding network formed by the carboxylic acid and sulfamoyl groups in the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

FTIR Spectroscopy: The FTIR spectrum of 7-Sulfamoylheptanoic acid would be expected to show characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretches of the sulfamoyl group would be expected in the region of 3400-3200 cm⁻¹, and the S=O stretches would appear as two strong bands around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. For 7-Sulfamoylheptanoic acid, the S=O stretching vibrations would also be observable in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl chain would also be present.

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C=O (Carboxylic Acid) | 1725-1700 (strong) | Moderate |

| N-H (Sulfamoyl) | 3400-3200 (medium) | Moderate |

| S=O (Sulfamoyl) | ~1350 and ~1150 (strong) | Strong |

| C-H (Alkyl) | 2960-2850 (strong) | Strong |

This interactive table presents the expected vibrational frequencies for the key functional groups in 7-Sulfamoylheptanoic acid.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles. For 7-Sulfamoylheptanoic acid, a crystal structure would provide unambiguous confirmation of its molecular structure and reveal the details of the intermolecular interactions, such as hydrogen bonding, that govern its packing in the solid state. This information is crucial for understanding the physical properties of the compound and its potential for forming different crystalline polymorphs.

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For 7-Sulfamoylheptanoic acid, reversed-phase HPLC would likely be the method of choice. In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its polarity and the specific conditions of the analysis (e.g., column type, mobile phase composition, flow rate). A single sharp peak in the chromatogram would indicate the purity of the sample.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid and sulfamoyl groups, direct analysis of 7-Sulfamoylheptanoic acid by GC is challenging. Derivatization to a more volatile ester, for example, would be necessary prior to GC analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation of 7-Sulfamoylheptanoic acid from any starting materials or byproducts. The retention factor (Rf) value would be characteristic of the compound under the specific TLC conditions.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is crucial for the separation, identification, and quantification of 7-Sulfamoylheptanoic acid. A reversed-phase HPLC (RP-HPLC) approach is typically most suitable due to the compound's polarity.

Method Parameters: The development process involves optimizing several key parameters to achieve good peak shape, resolution, and sensitivity. chemrevlett.com The selection of the stationary phase (column) and mobile phase is critical. A C18 column is a common choice for separating molecules with alkyl chains. ajol.info The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pensoft.net The inclusion of an acid modifier, such as formic acid or acetic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention. eujournal.orgukm.my

Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to elute the compound of interest with a reasonable retention time and peak shape, especially when analyzing complex mixtures. ajol.info Detection can be achieved using a UV detector, although the lack of a strong chromophore in 7-Sulfamoylheptanoic acid may necessitate detection at low wavelengths (e.g., < 220 nm). More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

Interactive Table: Hypothetical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Instrument | Agilent 1290 Infinity LC System or similar | Standard high-performance liquid chromatography system. |

| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides good retention for the nonpolar alkyl chain. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; acid suppresses ionization of the carboxyl group. eujournal.org |

| Mobile Phase B | Acetonitrile | Organic solvent for eluting the compound. |

| Elution Mode | Gradient | Allows for efficient separation from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a standard analytical column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV at 210 nm or Mass Spectrometer | Low UV wavelength for detecting the carboxyl and sulfamoyl groups, or MS for higher specificity. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gcms.cz Since 7-Sulfamoylheptanoic acid is a non-volatile polar molecule, it cannot be analyzed directly by GC. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. shimadzu.comlu.se

Derivatization Strategies: The primary targets for derivatization are the acidic protons of the carboxylic acid and sulfonamide functional groups.

Esterification: The carboxylic acid group can be converted into an ester, most commonly a methyl ester (FAME), by reacting it with methanol in the presence of an acidic catalyst. This process significantly increases volatility. mdpi.com

Silylation: The active hydrogens on both the carboxylic acid and the sulfonamide can be replaced by a trimethylsilyl (B98337) (TMS) group using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). TMS derivatives are generally more volatile and thermally stable. gcms.cz

The choice of derivatization reagent depends on the specific requirements of the analysis. gcms.cz After derivatization, the sample is injected into the GC, where the derivatives are separated on a capillary column (e.g., a nonpolar HP-5MS or a more polar WAX column) before detection, typically by a flame ionization detector (FID) or a mass spectrometer (MS). shimadzu.commdpi.com

LC-MS and GC-MS for Complex Mixture Analysis

For the analysis of 7-Sulfamoylheptanoic acid in complex mixtures, such as biological fluids or environmental samples, the coupling of chromatographic techniques with mass spectrometry provides unparalleled selectivity and sensitivity. waters.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing 7-Sulfamoylheptanoic acid without derivatization. nih.gov After separation by HPLC as described previously, the analyte enters the mass spectrometer source. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. Given the presence of the acidic carboxylic acid group, analysis in negative ion mode (ESI-) is typically preferred, as it readily forms the deprotonated molecule [M-H]⁻. waters.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and quantification by monitoring specific fragmentation patterns of the parent ion. unitn.itfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires the derivatization of 7-Sulfamoylheptanoic acid as detailed in section 3.5.2. nih.govnih.gov Following separation by GC, the volatile derivatives enter the MS source, where they are typically ionized by electron impact (EI). nih.gov The EI process generates a molecular ion and a series of characteristic fragment ions that form a unique mass spectrum, acting as a chemical fingerprint for the compound. This fragmentation pattern can be used to confirm the structure of the original molecule. mdpi.commdpi.com For example, the methyl ester derivative would likely show fragments corresponding to the loss of a methoxy (B1213986) group (-OCH₃) and cleavage along the alkyl chain.

Quantitative Analytical Methodologies for Research Studies

Accurate quantification of 7-Sulfamoylheptanoic acid is essential for research studies. Quantitative analysis is typically performed using chromatographic methods, particularly HPLC-UV or, for higher sensitivity and selectivity, LC-MS/MS. mdpi.comwaters.com

Method Validation: A quantitative method must be validated to ensure its reliability. Validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. ajol.info

Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The response of the detector is plotted against the concentration, and the linearity is assessed by the correlation coefficient (R²) of the resulting regression line, which should ideally be close to 1.00. pensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ukm.my

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. frontiersin.org These are often assessed by analyzing samples spiked with a known amount of the analyte at different concentration levels.

Internal Standards: The use of an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is highly recommended to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. nih.gov

Interactive Table: Example Calibration Data for Quantitative Analysis

| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |

| 1.0 | 5,250 |

| 5.0 | 24,980 |

| 10.0 | 51,150 |

| 25.0 | 124,900 |

| 50.0 | 255,300 |

| 100.0 | 509,800 |

This data would be used to generate a linear regression equation, which then allows for the calculation of the concentration of 7-Sulfamoylheptanoic acid in unknown samples based on their measured peak areas. nih.gov

Mechanistic Biochemistry and Molecular Interactions of 7 Sulfamoylheptanoic Acid Analogs

Enzyme Inhibition and Activation Studies with 7-Sulfamoylheptanoic Acid Derivatives

Analogs of 7-sulfamoylheptanoic acid, particularly those incorporating the sulfonamide functional group, have been identified as potent inhibitors of several classes of enzymes. The sulfamoyl group is a key feature that can interact with enzyme active sites, leading to the modulation of their catalytic activity.

Kinetic Characterization of Enzyme Modulation

The inhibitory potency of sulfamoyl-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values provide a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor.

For instance, a series of sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov One of the most potent inhibitors of h-NTPDase1 identified in this series was N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, with an IC₅₀ value of 2.88 ± 0.13 μM. nih.gov

Similarly, various sulfonamide derivatives have demonstrated significant inhibitory activity against different isoforms of carbonic anhydrase (CA). For example, a derivative of sulfanilamide (B372717) was found to be a potent inhibitor of human carbonic anhydrase I (hCA I) and II (hCA II). nih.gov

The following table summarizes the kinetic data for the inhibition of various enzymes by selected sulfamoyl-containing compounds.

| Compound Name | Target Enzyme | IC₅₀ (μM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

| 7,7-dimethyl-5,8-eicosadienoic acid | Phospholipase A₂ | 16 |

| Manoalide | Phospholipase A₂ | 16 |

| Manoalogue | Phospholipase A₂ | 26 |

Identification of Specific Enzyme Targets (e.g., h-NTPDases, Carbonic Anhydrases, Phospholipase A2)

Research has identified several key enzyme families that are targeted by sulfamoyl-containing compounds.

h-NTPDases: These enzymes are involved in the hydrolysis of extracellular nucleotides and play roles in thrombosis, diabetes, inflammation, and cancer. nih.gov Sulfamoyl-benzamide derivatives have been shown to be selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8. nih.gov

Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are a well-established class of CA inhibitors. mdpi.comnih.gov

Phospholipase A₂ (PLA₂): These enzymes hydrolyze phospholipids (B1166683), leading to the production of lipid mediators involved in inflammation and other cellular processes. nih.gov Inhibition of PLA₂ is a target for anti-inflammatory therapies. While direct evidence for 7-sulfamoylheptanoic acid is lacking, other fatty acid analogs have been shown to inhibit PLA₂. nih.gov

Modes of Inhibition (Competitive, Non-Competitive, Irreversible)

The mechanism by which an inhibitor binds to an enzyme can be classified into different modes, such as competitive, non-competitive, and irreversible inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. The inhibition can be overcome by increasing the substrate concentration. Many sulfonamide inhibitors of carbonic anhydrase are believed to act in a competitive manner, with the sulfonamide group coordinating to the zinc ion in the active site.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

Irreversible Inhibition: An irreversible inhibitor typically forms a covalent bond with the enzyme, leading to its permanent inactivation. Some inhibitors of phospholipase A₂ have been shown to act in an irreversible manner. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. These analyses help in the design of more potent and selective inhibitors.

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For sulfamoyl-containing enzyme inhibitors, the key pharmacophoric features often include:

The Sulfamoyl/Sulfonamide Group: This is a critical motif for interaction with the active site of many target enzymes, particularly metalloenzymes like carbonic anhydrases where it coordinates with the metal ion.

Aromatic or Heterocyclic Scaffolds: These structures provide a rigid framework for the molecule and can engage in hydrophobic and/or pi-stacking interactions within the enzyme's binding pocket.

Substituents: The nature and position of substituents on the aromatic or heterocyclic rings can significantly influence the binding affinity and selectivity of the inhibitor.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of sulfamoyl-containing inhibitors can be finely tuned by modifying the substituents on the core scaffold.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pharmacophore, thereby affecting its interaction with the target enzyme. For instance, in a series of fatty acid amide hydrolase inhibitors, a strong correlation was observed between the electron-withdrawing character of a substituent and the inhibitor's potency. nih.gov

Steric Effects: The size and shape of substituents can influence how well the inhibitor fits into the enzyme's binding site. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.

The following table provides examples of how different substituents impact the inhibitory activity of sulfamoyl-containing compounds against h-NTPDases.

| Base Compound | Substituent | Target Enzyme | Effect on Activity |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | Cyclopropyl on sulfamoyl | h-NTPDase8 | High potency (IC₅₀ = 0.28 μM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 4-bromophenyl on amide | h-NTPDase1 & h-NTPDase3 | Potent inhibition |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 4-methoxyphenyl on amide | h-NTPDase2 | High potency |

Predictive Modeling for Novel Analog Design

The design of novel analogs of 7-Sulfamoylheptanoic acid, particularly in the context of their potential as histone deacetylase (HDAC) inhibitors, heavily relies on predictive modeling techniques. These computational approaches are essential for understanding structure-activity relationships (SAR) and for prioritizing the synthesis of new chemical entities with improved potency and selectivity.

Quantitative structure-activity relationship (QSAR) modeling is a key predictive tool. For classes of compounds similar to 7-Sulfamoylheptanoic acid analogs, 2D-QSAR models have been developed to correlate physicochemical properties with biological activity. These models can be used for virtual screening of compound libraries to identify potential lead compounds. For instance, a QSAR model with a high external R2 value (e.g., 0.93) can reliably predict the inhibitory activity of new analogs. nih.gov Ligand-based pharmacophore modeling is another crucial technique. This approach identifies the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, and metal-chelating groups) required for biological activity. By creating a pharmacophore model based on known active compounds, researchers can screen virtual libraries for molecules that fit the model, thereby identifying potential new analogs. nih.govturkjps.org

Structure-based drug design, including molecular docking, provides atomic-level insights into the binding of 7-Sulfamoylheptanoic acid analogs to their target proteins, such as HDACs. Docking simulations can predict the binding pose and affinity of an analog within the active site of the enzyme. turkjps.orgazpharmjournal.com For example, the sulfonamide group of a potential inhibitor can be modeled to chelate the zinc ion in the HDAC active site, a critical interaction for inhibitory activity. azpharmjournal.com Molecular dynamics (MD) simulations are then employed to study the dynamic behavior and stability of the ligand-protein complex over time. plos.orgplos.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity and selectivity of the analog. tandfonline.com By analyzing the tunnel-like active site of different HDAC isoforms, MD simulations can help in designing analogs with greater isoform selectivity. plos.org

The following table summarizes computational tools used in the predictive modeling of HDAC inhibitors, which are applicable to the design of novel 7-Sulfamoylheptanoic acid analogs.

| Modeling Technique | Application in Analog Design | Key Insights |

| 2D-QSAR | Virtual screening of compound libraries. | Correlates physicochemical properties with biological activity. |

| Pharmacophore Modeling | Identification of essential chemical features for activity. | Guides the design of new molecules with desired features. |

| Molecular Docking | Prediction of binding pose and affinity. | Visualizes ligand-protein interactions at the atomic level. |

| Molecular Dynamics | Analysis of the stability of the ligand-protein complex. | Reveals dynamic changes and key interactions over time. |

Molecular Recognition and Binding Event Characterization

The molecular recognition and binding of 7-Sulfamoylheptanoic acid analogs to their biological targets are governed by a combination of factors including binding affinity, thermodynamics, and conformational changes. Understanding these events is crucial for optimizing the efficacy and selectivity of these compounds.

The binding affinity of 7-Sulfamoylheptanoic acid analogs for their target proteins is a primary determinant of their biological activity. For HDAC inhibitors, the affinity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The design of potent analogs aims to achieve low nanomolar IC50 values. mdpi.com

The binding of an analog to its target is a thermodynamic process characterized by changes in enthalpy (ΔH) and entropy (ΔS). These parameters can be determined using techniques such as isothermal titration calorimetry (ITC). Favorable binding is typically driven by a negative change in Gibbs free energy (ΔG), which is a function of both enthalpic and entropic contributions. For example, the formation of strong hydrogen bonds and the chelation of the active site zinc ion by the sulfamoyl group would contribute to a favorable enthalpic change.

The following table illustrates hypothetical binding affinity data for a series of 7-Sulfamoylheptanoic acid analogs against a target enzyme.

| Analog | Modification | IC50 (nM) |

| 7-Sulfamoylheptanoic acid | Parent Compound | 500 |

| Analog A | Phenylamide at C1 | 150 |

| Analog B | N-substitution on sulfamoyl | 80 |

| Analog C | Altered linker length | 300 |

While many inhibitors bind directly to the active site of an enzyme (orthosteric binding), some compounds can bind to a topographically distinct site, leading to allosteric modulation. Allosteric modulators can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the activity of the enzyme. This modulation occurs through a conformational change in the protein that is transmitted from the allosteric site to the active site.

Cellular and Subcellular Distribution in Research Models (non-clinical mechanistic focus)

The biological activity of 7-Sulfamoylheptanoic acid analogs is not only dependent on their intrinsic potency but also on their ability to reach their target within the cell. The cellular and subcellular distribution of these compounds is therefore a critical aspect of their mechanism of action.

The physicochemical properties of the analogs, particularly their lipophilicity, play a significant role in their ability to cross the cell membrane. The lipophilicity, often expressed as the partition coefficient (logP), influences the passive diffusion of the compound across the lipid bilayer. The surface functional groups on the molecule also determine its interaction with the cell membrane and can influence cellular uptake.

Once inside the cell, the subcellular distribution of the analogs will depend on their affinity for different organelles and macromolecules. For HDAC inhibitors, the primary target is located in the nucleus, where they act on histone proteins. Therefore, efficient nuclear localization is crucial for their activity. The distribution of a compound within the cell can be visualized using techniques such as fluorescence microscopy, if the analog is fluorescently labeled.

The table below outlines factors influencing the cellular and subcellular distribution of 7-Sulfamoylheptanoic acid analogs.

| Factor | Influence on Distribution | Experimental Assessment |

| Lipophilicity (logP) | Affects cell membrane permeability. | Partition coefficient measurement. |

| Surface Functional Groups | Mediate interactions with the cell surface. | Cellular uptake assays. |

| Target Localization | Determines the required subcellular destination. | Subcellular fractionation and Western blotting. |

| Efflux Pumps | Can actively transport the compound out of the cell. | Assays with efflux pump inhibitors. |

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For 7-Sulfamoylheptanoic acid, its structural similarity to both fatty acids and certain classes of enzyme inhibitors suggests several plausible protein targets.

Given its long aliphatic chain, Fatty Acid-Binding Proteins (FABPs) represent a logical class of potential interacting proteins. FABPs are intracellular proteins that transport fatty acids and other lipophilic substances. Specifically, Epidermal Fatty Acid-Binding Protein (FABP5) is involved in lipid signaling and has been identified as a target for controlling inflammation and pain. Molecular docking simulations can be employed to predict the binding affinity and pose of 7-Sulfamoylheptanoic acid within the binding pocket of FABP5. Such studies would typically involve preparing the three-dimensional structures of both the ligand and the protein, defining the binding site, and using a scoring function to rank the potential binding modes.

Another promising target class for molecules containing a sulfamoyl group is the Histone Deacetylase (HDAC) family of enzymes. HDAC inhibitors are an established class of anti-cancer agents, and many successful inhibitors feature a zinc-binding group (ZBG) that chelates a zinc ion in the enzyme's active site. The sulfonamide moiety can act as a ZBG. Therefore, docking 7-Sulfamoylheptanoic acid into the active site of an HDAC isoform, such as HDAC1, could reveal its potential as an enzyme inhibitor. The docking analysis would focus on the interaction of the sulfamoyl group with the catalytic zinc ion and surrounding residues, as well as the interactions of the heptanoic acid chain within the hydrophobic channel of the active site.

A hypothetical molecular docking study of 7-Sulfamoylheptanoic acid against these two potential targets could yield results as illustrated in the table below. The binding energy (ΔG), typically given in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. The key interactions would describe the specific amino acid residues involved in hydrogen bonds, hydrophobic contacts, and metal chelation.

| Target Protein | PDB ID | Illustrative Binding Energy (ΔG, kcal/mol) | Illustrative Key Interactions |

|---|---|---|---|

| Fatty Acid Binding Protein 5 (FABP5) | 1B56 | -7.8 | Hydrogen bonds with Arg129, Tyr131; Hydrophobic interactions with Phe16, Val25, Ile104 |

| Histone Deacetylase 1 (HDAC1) | 4BKX | -6.9 | Zinc chelation with sulfamoyl group; Hydrogen bonds with His142, His143; Hydrophobic interactions with Phe152, Leu273 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the intrinsic electronic properties of a molecule. For 7-Sulfamoylheptanoic acid, DFT calculations can provide insights into its electronic structure, chemical reactivity, and the distribution of electron density.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another useful tool derived from quantum chemical calculations. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For 7-Sulfamoylheptanoic acid, the MEP would likely show negative potential around the oxygen atoms of the sulfamoyl and carboxyl groups, and positive potential around the amine and hydroxyl protons.

The following table presents illustrative data that could be obtained from a DFT study (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) on 7-Sulfamoylheptanoic acid.

| Calculated Property | Illustrative Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Analysis

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of conformational changes and the stability of the complex over time. An MD simulation of 7-Sulfamoylheptanoic acid, either in an aqueous environment or bound to a protein target, can provide significant insights into its behavior.

In an aqueous simulation, MD can be used for conformational sampling to identify the low-energy, and therefore most probable, conformations of the flexible heptanoic acid chain. This is crucial as the molecule's conformation can significantly influence its ability to bind to a receptor.

When simulating the ligand-protein complex (e.g., 7-Sulfamoylheptanoic acid bound to FABP5 or HDAC1), MD can be used to assess the stability of the binding pose predicted by docking. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates structural stability over the simulation time. Furthermore, analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating the binding. Advanced MD techniques can also be employed for binding pathway analysis to understand the mechanism by which the ligand enters and exits the binding site.

A typical MD simulation setup would involve the parameters listed in the illustrative table below.

| Simulation Parameter | Illustrative Setting |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P water |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

Prediction of Spectroscopic Properties and Experimental Correlation

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be correlated with experimental data to confirm its structure. For 7-Sulfamoylheptanoic acid, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly useful.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies in the IR spectrum can be calculated computationally. These calculations provide the frequencies of different vibrational modes, such as stretching, bending, and rocking of the various functional groups. For 7-Sulfamoylheptanoic acid, characteristic vibrational frequencies for the S=O, N-H, C=O, and O-H bonds would be of particular interest. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

The following table provides an example of predicted spectroscopic data for 7-Sulfamoylheptanoic acid.

| Spectroscopic Data | Illustrative Predicted Values | Assignment |

|---|---|---|

| ¹H NMR (ppm) | ~12.0 | -COOH |

| ~4.8 | -SO₂NH₂ | |

| 1.3-2.3 | -CH₂- (aliphatic chain) | |

| ¹³C NMR (ppm) | ~178 | -COOH |

| 25-55 | -CH₂- (aliphatic chain) | |

| - | - | |

| IR (cm⁻¹) | ~3350, ~3250 | N-H stretch (sulfonamide) |

| ~1700 | C=O stretch (carboxylic acid) | |

| ~1330, ~1150 | S=O asymmetric and symmetric stretch (sulfonamide) |

In Silico Screening and Virtual Library Design for Analog Exploration

Once a lead compound like 7-Sulfamoylheptanoic acid is identified, in silico screening and virtual library design can be used to explore its chemical space and identify analogs with potentially improved properties, such as higher binding affinity or better selectivity.

Virtual screening involves the high-throughput docking of a large library of compounds against a specific protein target. This library could be composed of commercially available compounds or a custom-designed virtual library of analogs of the lead compound.

For 7-Sulfamoylheptanoic acid, a virtual library could be designed by systematically modifying different parts of the molecule. For example, the length of the aliphatic chain could be varied, substituents could be added to the chain, the carboxylic acid could be replaced with other acidic groups (like a tetrazole), or the sulfamoyl group could be substituted. The goal of these modifications would be to enhance the interactions with the target protein as identified through molecular docking and MD simulations. This approach allows for the efficient exploration of structure-activity relationships (SAR) in a cost-effective manner before committing to chemical synthesis.

Applications in Chemical Biology and Research Tools

7-Sulfamoylheptanoic Acid as a Chemical Probe for Target Validation

The utility of small molecules as chemical probes to investigate and validate protein function is a cornerstone of modern chemical biology. While direct evidence for 7-Sulfamoylheptanoic acid as a widely used chemical probe is not extensively documented in publicly available literature, its structural characteristics suggest potential applications in this area. A chemical probe should ideally interact with a specific protein target to modulate its function, thereby allowing researchers to study the biological consequences of this interaction. The design of such probes often involves the incorporation of reactive or reporter groups onto a core scaffold that directs the molecule to its target.

The carboxylic acid and sulfamoyl moieties of 7-Sulfamoylheptanoic acid offer potential points for modification, allowing for its conjugation to functionalities that can covalently label or report on the activity of a target protein. The heptanoic acid backbone provides a flexible linker that can position these functional groups within a protein's active or binding site. For a molecule like 7-Sulfamoylheptanoic acid to be an effective probe, it would need to exhibit selective binding to a protein of interest, a property that would be determined through rigorous screening and validation studies.

Development of Fluorescent or Isotopic Labels Based on 7-Sulfamoylheptanoic Acid

The development of tagged molecules is crucial for visualizing and quantifying biological processes. 7-Sulfamoylheptanoic acid can serve as a scaffold for the creation of both fluorescent and isotopic labels.

Fluorescent Labeling: By chemically modifying the carboxylic acid or the sulfamoyl group, a fluorescent dye can be attached to the 7-Sulfamoylheptanoic acid backbone. Such fluorescently-labeled probes can be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of a target protein, or in fluorescence-based assays to monitor enzyme activity or binding events in real-time. The choice of fluorophore would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and environmental sensitivity.

Isotopic Labeling: The incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the structure of 7-Sulfamoylheptanoic acid can generate isotopically labeled probes. These probes are invaluable in mass spectrometry-based analytical techniques. For example, an isotopically labeled version of 7-Sulfamoylheptanoic acid could be used as an internal standard for the accurate quantification of the unlabeled compound in complex biological samples. Furthermore, in metabolic studies, isotopically labeled 7-Sulfamoylheptanoic acid could be used to trace its metabolic fate and identify its downstream metabolites.

Utility in High-Throughput Screening Assay Development

High-throughput screening (HTS) is a fundamental technology in drug discovery and chemical biology, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. The development of robust and reliable HTS assays is critical for the success of these screening campaigns.

While specific examples of 7-Sulfamoylheptanoic acid in HTS are not readily found, its properties could be leveraged in assay design. For instance, if 7-Sulfamoylheptanoic acid is a known ligand or substrate for a particular enzyme, it could be used as a positive control or as a competitive agent in binding assays. In biochemical assays, a derivative of 7-Sulfamoylheptanoic acid could be designed to produce a detectable signal (e.g., fluorescence or color change) upon enzymatic modification, thereby enabling the high-throughput screening of enzyme inhibitors. The aqueous solubility and chemical stability of 7-Sulfamoylheptanoic acid would be advantageous in the context of HTS, where assays are typically performed in aqueous buffers.

Integration into Proteomic and Metabolomic Research Workflows (non-clinical)

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These "omics" technologies provide a global view of the molecular changes that occur in response to a particular stimulus or in a disease state.

In the context of proteomics , derivatives of 7-Sulfamoylheptanoic acid could be employed as affinity-based probes for "chemical proteomics" workflows. In this approach, a bait molecule, such as a biotinylated or otherwise tagged version of 7-Sulfamoylheptanoic acid, is used to capture its interacting proteins from a complex cellular lysate. The captured proteins can then be identified and quantified by mass spectrometry, providing insights into the compound's mechanism of action and potential off-target effects.

In metabolomics , 7-Sulfamoylheptanoic acid itself, or its metabolites, could be analytes of interest. The development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), would be necessary for its detection and quantification in biological samples. The presence and concentration of 7-Sulfamoylheptanoic acid and its derivatives could serve as biomarkers for specific metabolic pathways or cellular states.

Precursor in the Synthesis of Mechanistic Research Tools

The chemical structure of 7-Sulfamoylheptanoic acid makes it a valuable starting material for the synthesis of more complex and specialized research tools. Its bifunctional nature, with a carboxylic acid at one end and a sulfamoyl group at the other, allows for a wide range of chemical transformations.

Future Directions and Emerging Research Avenues

Exploration of Novel Sulfamoyl-Heptanoic Acid Scaffolds

The development of new chemical entities often begins with the modification of a known chemical scaffold to improve its properties. The 7-sulfamoylheptanoic acid structure provides a versatile template for such exploration. Future research could focus on systematically altering this scaffold to generate libraries of related compounds. rsc.orglifechemicals.com

Key areas for modification could include:

Alteration of the Heptanoic Acid Chain: The seven-carbon chain could be shortened, lengthened, or made more rigid through the introduction of cyclic structures or double bonds. These changes would modulate the lipophilicity and conformational flexibility of the molecule, which could in turn affect its biological activity.

Substitution on the Sulfamoyl Group: The nitrogen atom of the sulfamoyl group is a prime location for substitution with a wide variety of chemical moieties. This is a common strategy in the development of sulfonamide drugs to fine-tune their binding to biological targets. researchgate.net

Positional Isomers: The sulfamoyl group could be moved to different positions along the heptanoic acid chain to explore how this affects the molecule's interaction with potential biological targets.

These novel scaffolds could be synthesized and then screened for a wide range of biological activities, with the goal of identifying new lead compounds for drug development.

Advanced Mechanistic Studies using Integrated Omics Technologies

Should 7-sulfamoylheptanoic acid or its derivatives show biological activity, the next critical step would be to understand their mechanism of action. Modern "omics" technologies provide powerful tools for this purpose. frontiersin.orgoup.com An integrated omics approach could provide a comprehensive view of the cellular response to the compound. omicstutorials.com

Potential applications of omics technologies include:

Genomics: To identify any genetic variations that influence the response to the compound.

Transcriptomics: To study how the compound alters gene expression in cells. This can provide clues about the cellular pathways that are affected.